GSPT1 degrader-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSPT1 degrader-3 is a small molecule that targets the degradation of the G1 to S phase transition 1 (GSPT1) protein. GSPT1 is a translation termination factor that plays a crucial role in protein synthesis by recognizing the termination codon and facilitating the release of the newly synthesized protein from the ribosome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSPT1 degrader-3 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and reagents such as palladium catalysts for coupling reactions and protecting group strategies to ensure the selective functionalization of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, continuous flow reactors, and process optimization to improve yield and purity. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
GSPT1 degrader-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its biological activity. These derivatives are often tested for their efficacy and selectivity in degrading GSPT1 .
Scientific Research Applications
GSPT1 degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of protein degradation and the role of GSPT1 in protein synthesis.
Biology: Employed in cellular and molecular biology research to investigate the effects of GSPT1 degradation on cellular processes and pathways.
Mechanism of Action
GSPT1 degrader-3 exerts its effects by binding to both GSPT1 and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of GSPT1. This ubiquitination marks GSPT1 for degradation by the proteasome, leading to a reduction in GSPT1 levels within the cell . The degradation of GSPT1 disrupts protein synthesis, particularly in cancer cells that are highly dependent on protein translation for their growth and survival . The molecular targets and pathways involved include the ubiquitin-proteasome system and the integrated stress response pathway .
Comparison with Similar Compounds
GSPT1 degrader-3 is unique compared to other similar compounds due to its high selectivity and potency in degrading GSPT1. Similar compounds include:
CC-90009: Another GSPT1 degrader with a different chemical structure but similar mechanism of action.
MRT-2359: A molecular glue degrader that targets GSPT1 and has shown efficacy in MYC-driven cancers.
Thalidomide Derivatives: Compounds that also act as molecular glue degraders but target different proteins in addition to GSPT1.
These compounds highlight the diversity of molecular glue degraders and their potential in targeting various proteins for therapeutic purposes.
Properties
Molecular Formula |
C39H41ClN8O4S |
---|---|
Molecular Weight |
753.3 g/mol |
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C39H41ClN8O4S/c1-21-22(2)53-39-34(21)35(25-4-7-28(40)8-5-25)42-30(36-45-44-23(3)48(36)39)19-33(50)41-14-17-46-15-12-24(13-16-46)26-6-9-29-27(18-26)20-47(38(29)52)31-10-11-32(49)43-37(31)51/h4-9,18,24,30-31H,10-17,19-20H2,1-3H3,(H,41,50)(H,43,49,51)/t30-,31?/m0/s1 |
InChI Key |
DQGNINFYAAEZKL-FSRLHOSWSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCN4CCC(CC4)C5=CC6=C(C=C5)C(=O)N(C6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCN4CCC(CC4)C5=CC6=C(C=C5)C(=O)N(C6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.